1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16(2)26(24,25)19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRBZEPABYTIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Isopropylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Formation of the Phenylpiperazinyl Intermediate: This step involves the reaction of phenylpiperazine with a suitable reagent to introduce the methanone group.
Coupling Reaction: The final step involves the coupling of the two intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and piperazine groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The isopropylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The phenylpiperazinyl group can interact with receptors and other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine can be compared with other similar compounds, such as:
(3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, leading to differences in reactivity and biological activity.
(3-(Ethylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone: This compound has an ethylsulfonyl group, which also affects its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Biological Activity
1-Phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine, a compound with the CAS number 919844-08-9, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a phenyl group and a sulfonyl-benzoyl moiety, which are critical for its biological activity.
This compound has been studied for its interactions with various biological targets:
- Glycine Transporter Inhibition : Research indicates that compounds similar to this piperazine derivative act as inhibitors of glycine transporters (GLYT1), which are implicated in neurotransmission and are potential targets for treating neurodegenerative diseases .
- Antiviral Activity : A related compound demonstrated potent inhibition of the NS5B polymerase enzyme of the hepatitis C virus (HCV), suggesting that derivatives of piperazine may also exhibit antiviral properties .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
| Activity Type | Outcome | Reference |
|---|---|---|
| Glycine Uptake Inhibition | IC50 values indicating effective inhibition | |
| Antiviral Efficacy | EC50 values against HCV genotypes (e.g., 7/89 nM) |
Case Studies
- Neuropharmacological Effects : A study on related piperazine compounds revealed their potential to modulate neurotransmitter systems, particularly through glycine receptor interactions. This suggests that this compound may have implications in treating conditions like schizophrenia or anxiety disorders .
- Antiviral Applications : The optimization of piperazine derivatives for HCV treatment has led to the identification of compounds with low nanomolar activity against viral replication. This highlights the potential for this compound in antiviral drug development .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications. Key observations include:
- The presence of the sulfonyl group enhances solubility and bioavailability.
- Substituents on the phenyl ring can modulate receptor affinity and selectivity.
Table: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of halogen atoms | Increased potency against glycine transporters |
| Variation in alkyl chain length | Altered pharmacokinetics and receptor binding |
Q & A
Q. What are the common synthetic routes for preparing 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine and its derivatives?
The synthesis typically involves multi-step reactions. For example, a benzoylpiperazine core can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfonylation : Reacting a benzoylpiperazine precursor with propane-2-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and TLC monitoring (1:2 hexane/ethyl acetate) are standard for isolating intermediates and final products .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How do substituents on the piperazine ring influence physicochemical properties?
Substituents like sulfonyl groups enhance solubility in polar solvents and stabilize the molecule via hydrogen bonding. Bulky aryl groups (e.g., phenyl) increase lipophilicity, affecting membrane permeability. For instance, electron-withdrawing sulfonyl groups reduce basicity of the piperazine nitrogen, altering protonation states critical for receptor interactions .
Q. What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfonyl group integration .
- FT-IR : Identifies sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
- X-ray crystallography : Resolves supramolecular interactions, such as C–H⋯O hydrogen bonds influencing crystal packing .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing sulfonyl groups to the benzoyl-piperazine core?
- Catalyst selection : Cu(I)-catalyzed "click" chemistry (e.g., CuSO₄·5H₂O with sodium ascorbate) improves regioselectivity in triazole-linked derivatives .
- Solvent systems : Binary solvent mixtures (e.g., DCM/H₂O) enhance solubility of intermediates, reducing side reactions .
- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive sulfonyl intermediates .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Structural modifications : Introducing β-cyclodextrin complexes improves solubility but may reduce activity due to steric hindrance .
- Dose-response profiling : Adjusting dosing regimens (e.g., pulsatile release formulations) can align in vitro IC₅₀ values with therapeutic plasma concentrations .
- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to efficacy discrepancies .
Q. How do computational methods predict target binding affinities?
- Molecular docking : Software like AutoDock Vina models interactions between the sulfonyl group and hydrophobic pockets of targets (e.g., kinase ATP-binding sites). For example, the propane-2-sulfonyl moiety shows π-π stacking with tyrosine residues in anticancer targets .
- QSAR models : Electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring correlate with enhanced 5-HT₁A receptor antagonism .
Data Contradiction Analysis
Q. Why do some derivatives exhibit high in vitro potency but low cytotoxicity?
- Off-target effects : Compounds may bind non-specifically to serum proteins (e.g., albumin), reducing free drug availability .
- Efflux pumps : Overexpression of P-glycoprotein in cancer cells decreases intracellular accumulation, as seen in fluorobenzyl-piperazine derivatives .
- Redox instability : Sulfonyl groups may undergo glutathione-mediated reduction in vivo, diminishing activity .
Methodological Recommendations
Q. What in vitro assays are most relevant for evaluating anticancer potential?
- MTT/PrestoBlue : Measures metabolic activity in cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis assays : Annexin V/PI staining quantifies caspase-3 activation .
- Kinase profiling : Selectivity screening against kinase panels (e.g., EGFR, VEGFR) identifies primary targets .
Q. How can hydrogen bonding networks be exploited for drug design?
- Co-crystallization : X-ray structures reveal interactions like C–H⋯O bonds between sulfonyl groups and water molecules, guiding solubility optimization .
- Salt formation : Piperazine protonation with HCl enhances crystallinity and bioavailability .
Structural and Functional Insights
Q. What role does the propane-2-sulfonyl group play in receptor binding?
The sulfonyl group acts as a hydrogen bond acceptor, stabilizing interactions with residues like Asp113 in serotonin receptors. Its tetrahedral geometry also prevents undesired π-π stacking, improving selectivity over related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
